molecular formula C15H11FN4O B2626249 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-18-6

5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2626249
CAS RN: 861210-18-6
M. Wt: 282.278
InChI Key: HFVFYVREGLQTDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a]pyrimidine core structure . This type of structure is common in many biologically active compounds, including potential neuroprotective and anti-neuroinflammatory agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorine Chemistry in Cancer Therapy

Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), in treating cancer. The review covers methods for 5-FU synthesis, including isotope incorporation for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical studies. Insights into how these compounds affect nucleic acid structure and dynamics, beyond the well-known inhibition of thymidylate synthase (TS), have been achieved through both computational and experimental studies. The potential for using polymeric fluorinated pyrimidines in personalized medicine is discussed, highlighting new roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating anti-tumor activity (W. Gmeiner, 2020).

Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

This review focuses on the regio-orientation and regioselectivity in reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. It addresses literature controversies regarding substituent regio-orientation on the pyrimidine ring, providing clarity on the significance of regio-orientation in synthetic pathways and the impact on medicinal applications (M. Mohamed, A. M. Mahmoud, 2019).

Medicinal Perspectives of Pyrimidine Derivatives

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively reviewed for their potential as anti-Alzheimer's agents. This comprehensive review underscores the structural activity relationship (SAR) of pyrimidine derivatives, highlighting their broad spectrum of medicinal properties and the ongoing challenges in drug development for neurological disorders. The review suggests a significant opportunity for further exploration of this scaffold in developing potential drug candidates (Subham Das et al., 2021).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

This review elaborates on the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Highlighting SAR studies, it presents the wide range of medicinal properties exhibited by compounds based on this scaffold, such as anticancer, CNS agents, and anti-inflammatory properties. The review emphasizes the need for further medicinal chemistry efforts to exploit this privileged scaffold in drug development (S. Cherukupalli et al., 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c1-9-8-20-15(11(6-17)7-18-20)19-14(9)10-3-4-13(21-2)12(16)5-10/h3-5,7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFYVREGLQTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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